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molecular formula C6H10N2O B8695811 Octahydropyrrolo[3,4-c]pyrrol-1-one

Octahydropyrrolo[3,4-c]pyrrol-1-one

Cat. No. B8695811
M. Wt: 126.16 g/mol
InChI Key: SYPKIQNBMOELDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07528147B2

Procedure details

A solution of 5-benzylhexahydropyrrolo[3,4-c]pyrrole-1-one, (7.2 g; 33 mmol) in absolute ethanol (100 ml) is placed in a 250 ml autoclave and palladium-on-charcoal at 5% (1.5 g) is then added. After having purged with nitrogen, the autoclave is placed under 5-6 bar of hydrogen at 70° C. for 16 hours. After returning to 20° C., the catalyst is filtered off and the filtrate is evaporated under reduced pressure. The compound obtained is taken up in acetonitrile (15 ml) at reflux, filtered, under hot conditions, through paper and then crystallized. After crystallization, the solid obtained is filtered off, washed with acetonitrile (3 ml) and then with diethyl ether (20 ml) and, finally, dried under reduced pressure at constant weight. Hexahydropyrrolo[3,4-c]pyrrole-1-one, (1.3 g; 31%) is isolated, the characteristics of which are as follows:
Name
5-benzylhexahydropyrrolo[3,4-c]pyrrole-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:12][CH:11]2[CH2:13][NH:14][C:15](=[O:16])[CH:10]2[CH2:9]1)C1C=CC=CC=1>C(O)C.C(#N)C.[Pd]>[C:15]1(=[O:16])[CH:10]2[CH2:9][NH:8][CH2:12][CH:11]2[CH2:13][NH:14]1

Inputs

Step One
Name
5-benzylhexahydropyrrolo[3,4-c]pyrrole-1-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2C(C1)CNC2=O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)#N
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is then added
CUSTOM
Type
CUSTOM
Details
After having purged with nitrogen
CUSTOM
Type
CUSTOM
Details
After returning to 20° C.
FILTRATION
Type
FILTRATION
Details
the catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The compound obtained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
FILTRATION
Type
FILTRATION
Details
filtered, under hot conditions, through paper
CUSTOM
Type
CUSTOM
Details
crystallized
CUSTOM
Type
CUSTOM
Details
After crystallization
CUSTOM
Type
CUSTOM
Details
the solid obtained
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with acetonitrile (3 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with diethyl ether (20 ml) and, finally, dried under reduced pressure at constant weight

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C1(NCC2C1CNC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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